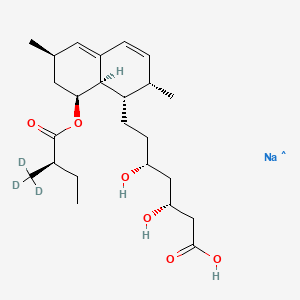
Epi Lovastatin Hydroxy Acid-d3 (sodium salt)
Description
Acide hydroxy-d3 d’épi-lovastatine (sel de sodium): est une forme deutérée du métabolite acide hydroxy de la lovastatine. La lovastatine est un membre de la classe des statines, des médicaments utilisés pour abaisser le taux de cholestérol dans le sang. La forme deutérée, l’acide hydroxy-d3 d’épi-lovastatine, est souvent utilisée en recherche pour étudier la pharmacocinétique et le métabolisme de la lovastatine en raison de sa stabilité et de sa traçabilité.
Propriétés
Formule moléculaire |
C24H38NaO6 |
|---|---|
Poids moléculaire |
448.6 g/mol |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/t14-,15+,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3; |
Clé InChI |
PDWLGNSFYLIXBF-ABFRTFRBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.[Na] |
SMILES canonique |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.[Na] |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de l’acide hydroxy-d3 d’épi-lovastatine (sel de sodium) implique l’incorporation d’atomes de deutérium dans la molécule de lovastatine. Cela peut être réalisé par diverses voies de synthèse, notamment l’utilisation de réactifs et de solvants deutérés.
Méthodes de production industrielle: La production industrielle de l’acide hydroxy-d3 d’épi-lovastatine (sel de sodium) implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l’utilisation de réactifs deutérés, des températures de réaction contrôlées et des étapes de purification telles que la cristallisation et la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Applications scientifiques
L’acide hydroxy-d3 d’épi-lovastatine (sel de sodium) présente plusieurs applications scientifiques, notamment :
Chimie: Utilisé comme étalon de référence en chimie analytique pour étudier le métabolisme et la pharmacocinétique de la lovastatine.
Biologie: Employé dans des études biologiques pour étudier les effets de la lovastatine sur les processus et les voies cellulaires.
Médecine: Utilisé en recherche médicale pour comprendre les effets thérapeutiques et les effets secondaires potentiels de la lovastatine.
Industrie: Appliqué dans l’industrie pharmaceutique pour le développement et le contrôle qualité des médicaments à base de lovastatine.
Applications De Recherche Scientifique
Epi Lovastatin Hydroxy Acid-d3 (sodium salt) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of lovastatin.
Biology: Employed in biological studies to investigate the effects of lovastatin on cellular processes and pathways.
Medicine: Utilized in medical research to understand the therapeutic effects and potential side effects of lovastatin.
Industry: Applied in the pharmaceutical industry for the development and quality control of lovastatin-based drugs.
Mécanisme D'action
L’acide hydroxy-d3 d’épi-lovastatine (sel de sodium) exerce ses effets en inhibant l’enzyme hydroxy-méthylglutaryl-coenzyme A (HMG-CoA) réductase. Cette enzyme catalyse la conversion de l’HMG-CoA en mévalonate, une étape clé de la biosynthèse du cholestérol. En inhibant cette enzyme, l’acide hydroxy-d3 d’épi-lovastatine réduit la production de cholestérol dans le foie, ce qui entraîne une baisse du taux de cholestérol dans le sang. Les cibles moléculaires et les voies impliquées comprennent la voie de la HMG-CoA réductase et les effets en aval sur le métabolisme des lipides.
Comparaison Avec Des Composés Similaires
Composés similaires :
Lovastatine: La forme non deutérée du composé, largement utilisée comme médicament hypolipémiant.
Simvastatine: Une autre statine avec un mécanisme d’action similaire mais des propriétés pharmacocinétiques différentes.
Atorvastatine: Une statine plus puissante avec une demi-vie plus longue et une efficacité plus élevée pour abaisser le taux de cholestérol.
Unicité: L’acide hydroxy-d3 d’épi-lovastatine (sel de sodium) est unique en raison de la présence d’atomes de deutérium, qui confèrent la stabilité et la traçabilité dans les études de recherche. Cela en fait un outil précieux pour étudier la pharmacocinétique et le métabolisme de la lovastatine, ainsi que pour développer de nouvelles stratégies thérapeutiques.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


